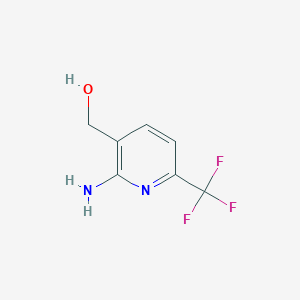

2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Description

Properties

IUPAC Name |

[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 2,6-dichloropyridine.

Substitution Reaction: The dichloropyridine undergoes a nucleophilic substitution reaction with ammonia to introduce the amino group at the 2-position.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-3-aldehyde or 2-Amino-6-(trifluoromethyl)pyridine-3-ketone.

Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridine-3-methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-6-(trifluoromethyl)pyridine-3-carboxylic Acid

- Structure : Replaces the hydroxymethyl group with a carboxylic acid (-COOH).

- Properties : Higher polarity (logP reduced by -COOH), molecular weight 206.12 g/mol, boiling point 303.0±42.0°C, and pKa ~3.70 .

- Applications : Intermediate for HIV-1 reverse transcriptase inhibitors .

6-(Trifluoromethyl)pyridine-3-methanol

- Structure: Lacks the 2-amino group but retains the hydroxymethyl and trifluoromethyl groups.

- Properties : Lower molecular weight (177.12 g/mol), boiling point 223.1±35.0°C, and density 1.4±0.1 g/cm³ .

- Applications: Used in agrochemicals and pharmaceuticals due to improved solubility compared to amino-substituted analogs .

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Key Research Findings

- Trifluoromethyl Group Impact : Enhances metabolic stability and binding affinity in enzyme inhibitors, as seen in HIV-1 RT inhibitors .

- Amino Group Risks: While 2-amino substituents are valuable for bioactivity, structurally similar heterocyclic amines exhibit carcinogenicity, necessitating careful toxicity profiling .

- Solubility Trade-offs : Hydroxymethyl groups improve aqueous solubility compared to methoxy or carboxylic acid derivatives, influencing drug bioavailability .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-3-methanol, with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol, is a compound that possesses a unique combination of functional groups. This compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a methanol group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and biological interactions of the compound.

The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals, making derivatives of this compound valuable in medicinal chemistry. The amino and methanol groups contribute to its potential interactions with various biological systems, although specific biological activities have not been extensively documented.

Applications in Various Fields

The potential applications of this compound span several scientific fields:

- Agrochemistry : Utilized in the synthesis of fluorinated pesticides that enhance crop yield and protection from pests.

- Pharmaceutical Chemistry : Derivatives are explored for their biological activities, particularly in drug development due to their structural properties.

- Material Science : Used in developing functional materials, particularly those containing fluorine.

- Veterinary Medicine : Explored for use in veterinary products to improve efficacy.

- Virology : Investigated for potential antiviral properties against RNA viruses.

Case Studies

- Antimycobacterial Activity : Research indicates that similar compounds exhibit varying degrees of activity against Mycobacterium tuberculosis. For example, compounds with a trifluoromethyl group positioned optimally around the pyridine ring demonstrated significant potency (MIC values ranging from 0.5 to >16 µM) under different assay conditions .

- In Vivo Efficacy : In studies involving mouse models infected with tuberculosis, certain derivatives were dosed at 100 and 200 mg/kg. These studies aimed to assess their efficacy compared to established treatments like rifampin and ethambutol .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The trifluoromethyl group plays a crucial role in enhancing biological activity.

- Modifications at various positions on the pyridine ring can lead to significant changes in potency.

- Lipophilic substituents often retain moderate activity while polar groups may diminish it .

Table: Summary of Biological Activity Findings

| Compound | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Not extensively documented | N/A | Potential applications in drug development |

| Related Trifluoromethyl Compounds | Antimycobacterial | 0.5 - >16 | Varies by position and substituents |

| Rifampin | Antimycobacterial | 0.03 | Standard treatment comparison |

| Ethambutol | Antimycobacterial | 0.016 | Standard treatment comparison |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-amino-6-(trifluoromethyl)pyridine-3-methanol, and what key reaction conditions are required?

- Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine), where the amino group is introduced via nucleophilic substitution using ammonia or protected amines under high-temperature conditions (120–150°C) in polar aprotic solvents like DMSO . The methanol group is then added through reduction (e.g., NaBH₄ in methanol) or oxidation (e.g., KMnO₄) of intermediate aldehydes or ketones . Key challenges include controlling regioselectivity and minimizing side reactions from the electron-withdrawing trifluoromethyl group.

Q. How is the compound characterized to confirm its structural identity and purity?

- Answer: Standard characterization involves:

- NMR Spectroscopy: ¹H and ¹⁹F NMR to verify the positions of the amino, trifluoromethyl, and methanol groups. The deshielding effect of the trifluoromethyl group aids in distinguishing neighboring protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₇H₇F₃N₂O).

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry, as demonstrated in related pyridine derivatives .

- HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the introduction of the amino group?

- Answer: The trifluoromethyl group’s electron-withdrawing nature can deactivate the pyridine ring, requiring optimized conditions:

- Catalytic Fluorination: Use of Cu(I) catalysts to enhance regioselectivity in amination .

- Protection-Deprotection: Temporary protection of the amino group (e.g., Boc or Fmoc) during subsequent reactions to prevent undesired nucleophilic attacks .

- Solvent Effects: Polar solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side reactions .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Answer: The trifluoromethyl group:

- Reduces Electron Density: Lowers reactivity in electrophilic substitutions but enhances stability toward oxidation.

- Increases Steric Hindrance: Limits access to the C-4 position, favoring C-5 functionalization in Suzuki-Miyaura couplings. Computational studies (DFT) suggest a 1.8 kcal/mol energy barrier difference between C-4 and C-5 sites .

- Practical Example: Palladium-catalyzed coupling with aryl boronic acids yields C-5 arylated derivatives with >80% selectivity under mild conditions (room temperature, 12 h) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Answer: Discrepancies in ¹H NMR chemical shifts (e.g., δ 6.8–7.2 ppm for pyridine protons) arise from solvent effects (DMSO vs. CDCl₃) and pH-dependent tautomerization of the amino group. Strategies include:

- Variable Temperature NMR: To identify dynamic processes affecting peak splitting .

- 2D NMR (COSY, NOESY): Resolves overlapping signals by correlating proton-proton interactions .

- Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., 2-amino-6-methylpyridine-3-methanol) .

Q. What computational methods are effective in predicting the compound’s behavior in biological systems?

- Answer:

- Molecular Docking: Screens interactions with targets like kinase enzymes, leveraging the trifluoromethyl group’s hydrophobic pocket affinity .

- QSAR Models: Predict pharmacokinetic properties (e.g., logP = 1.8 ± 0.2) using descriptors like molar refractivity and H-bond donor count .

- MD Simulations: Assess stability in aqueous vs. lipid membranes, critical for drug delivery applications .

Methodological Considerations

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Answer:

- Flow Chemistry: Continuous flow systems improve heat/mass transfer, reducing decomposition risks during exothermic steps (e.g., reductions with NaBH₄) .

- Design of Experiments (DoE): Statistically optimizes variables (temperature, catalyst loading) to maximize yield (e.g., from 45% to 72% in amination) .

- In Situ Monitoring: Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What are the stability concerns for this compound under varying storage conditions?

- Answer: The compound is prone to:

- Hydrolysis: The methanol group degrades in humid environments (t₁/₂ = 14 days at 40°C/75% RH). Store under inert gas (N₂) at 2–8°C .

- Photooxidation: UV light induces radical formation; amber glass vials are recommended .

- Solution Stability: Degrades in DMSO >1 month; prepare fresh solutions for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.